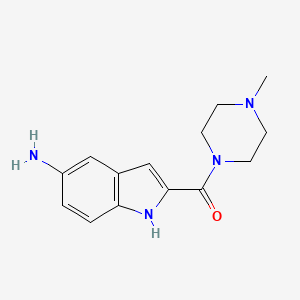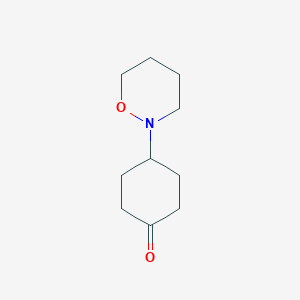
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group, a difluoromethyl group, and a carboxamide group. Its unique structure lends itself to a variety of chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents under specific conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反応の分析
Types of Reactions
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H10ClF2N3O |
|---|---|
分子量 |
285.68 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H10ClF2N3O/c1-18-6-7(10(17-18)11(14)15)12(19)16-9-5-3-2-4-8(9)13/h2-6,11H,1H3,(H,16,19) |
InChIキー |
WLEYYNFKPBVDBE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole](/img/structure/B8570020.png)

![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)


![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)
![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)




![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)

